6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound classified primarily as a small molecule. It is recognized for its role as a potent inhibitor in various biochemical pathways, particularly those involving folate metabolism. The compound is identified by its DrugBank accession number DB08734 and is also referred to by its synonym WR99210 .
The synthesis of 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride typically involves several key steps:
Technical parameters such as reaction temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity .
The molecular structure of 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride can be described as follows:
The InChI Key for this compound is MJZJYWCQPMNPRM-UHFFFAOYSA-N .
The chemical reactivity of 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride includes:
These reactions are significant in understanding its potential interactions in biological systems and its utility in medicinal chemistry .
The mechanism of action of 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride primarily involves inhibition of thymidylate synthase—a key enzyme in the folate synthesis pathway. By blocking this enzyme's activity:
This mechanism positions the compound as an important agent in cancer therapy and antiparasitic treatments .
The physical and chemical properties of 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride include:
These properties are crucial for understanding its bioavailability and pharmacokinetics .
The applications of 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride are diverse:
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the Plasmodium falciparum folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate—a cofactor essential for pyrimidine and amino acid biosynthesis. Inhibition of PfDHFR disrupts nucleotide synthesis, halting parasite DNA replication and cell division. Antifolates like pyrimethamine and cycloguanil historically targeted PfDHFR, but widespread point mutations (e.g., Asn108Ile, Ser108Thr) conferred resistance by reducing drug-binding affinity while preserving enzymatic function [5] [8]. The persistence of mutant strains under drug pressure exemplifies the evolutionary adaptability of P. falciparum and underscores the necessity for inhibitors resilient to such mutations [2] [10].
WR99210 (6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine) is a triazine derivative designed to overcome PfDHFR mutations. Its molecular structure features a bulky 3-(2,4,5-trichlorophenoxy)propoxy side chain (C₁₄H₁₈Cl₃N₅O₂; MW 394.68 g/mol), contrasting sharply with cycloguanil’s rigid bicyclic system [1] [4] [6]. This structural divergence confers distinct binding kinetics:
Table 1: Comparative Binding Profiles of WR99210 and Cycloguanil
Parameter | WR99210 | Cycloguanil |
---|---|---|
PfDHFR Wild-type Ki (nM) | 7.7 [4] | 2.1 [5] |
PfDHFR Mutant (S108N) Ki (nM) | 9.2 [5] | 1,850 [5] |
Side Chain Flexibility | High (ether linkage) | Low (rigid ring) |
Biochemical studies reveal WR99210’s flexible side chain enables adaptive binding within the PfDHFR active site, forming van der Waals contacts with hydrophobic residues (e.g., Ala16, Val45) even when Ser108 is mutated. Cycloguanil, however, relies on precise hydrogen bonding with Ser108—disrupted by S108N/T mutations, leading to >800-fold reduced affinity [5] [8]. Molecular dynamics simulations confirm WR99210’s side chain occupies a sub-pocket insensitive to common resistance mutations, explaining its resilience [8].
The Ala16Val mutation (A16V), frequently co-occurring with Ser108Thr (S108T), represents a major resistance mechanism in P. falciparum. A16V introduces a bulkier valine residue near the PfDHFR active site, sterically hindering drug access. When combined with S108T—which disrupts hydrogen bonding—these mutations synergistically reduce binding of classical antifolates:
Table 2: Resistance Dynamics of PfDHFR Mutants
Genotype | Cycloguanil IC50 Shift | WR99210 IC50 Shift | Prevalence in India [3] |
---|---|---|---|
Wild-type | 1x | 1x | 22% (Rourkela) |
S108T Single Mutant | 45x | 1.5x | 68% (Chennai) |
A16V+S108T Double Mutant | >500x | 3x | 78% (Nadiad) |
In vitro parasite growth assays demonstrate that A16V+S108T mutants exhibit high-level cycloguanil resistance (IC₅₀ >500 nM) but remain susceptible to WR99210 (IC₅₀ shift ≤3x) [3] [5]. Deep sequencing of Indian P. falciparum isolates confirms this genotype’s dominance in regions with prolonged antifolate use, such as Nadiad (78% prevalence). Crucially, WR99210 maintains efficacy due to its minimized steric clash with Val16 and sustained hydrogen bonding via the 2,4-diamino triazine core [3] [8]. Resistance allele frequency tracking during artemisinin combination therapy (ACT) further reveals no selection for WR99210-insensitive mutants, supporting its potential as a partner drug [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7